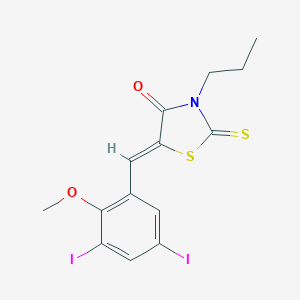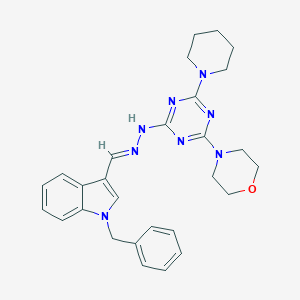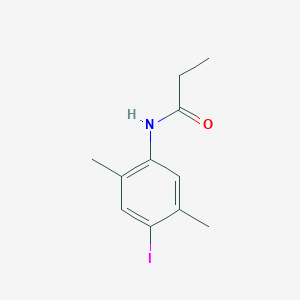
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, also known as DIBO, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DIBO is a yellow crystalline solid that is soluble in organic solvents such as chloroform, dichloromethane, and acetone.
Scientific Research Applications
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antiviral, anticancer, and antibacterial activities. 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been found to be effective against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been found to have antibacterial activity against both gram-positive and gram-negative bacteria.
Mechanism of Action
The mechanism of action of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of viral reverse transcriptase and DNA polymerase enzymes. 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. The antibacterial activity of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of HIV in human T cells and to reduce the levels of viral RNA in infected cells. 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is its broad spectrum of activity against viruses, bacteria, and cancer cells. It is also relatively easy to synthesize and has a high yield. However, 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. It is highly reactive and sensitive to light, which can make it difficult to handle. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one derivatives with improved activity and selectivity against specific viruses, bacteria, and cancer cells. Another area of focus is the investigation of the mechanism of action of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, which could lead to the development of new therapies for viral infections and cancer. Additionally, the use of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one as a building block for the synthesis of novel materials with unique properties is an exciting area of research.
Synthesis Methods
The synthesis of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 3,5-diiodo-2-hydroxybenzaldehyde and 3-propyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as methanol or ethanol at room temperature, and the product is isolated by filtration and recrystallization. The yield of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is typically around 60-70%.
properties
Product Name |
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C14H13I2NO2S2 |
Molecular Weight |
545.2 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H13I2NO2S2/c1-3-4-17-13(18)11(21-14(17)20)6-8-5-9(15)7-10(16)12(8)19-2/h5-7H,3-4H2,1-2H3/b11-6- |
InChI Key |
OOCKFRJPUOGAHP-WDZFZDKYSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)I)I)OC)/SC1=S |
SMILES |
CCCN1C(=O)C(=CC2=CC(=CC(=C2OC)I)I)SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC(=C2)I)I)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide](/img/structure/B301559.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B301560.png)

![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)
![2-{4-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}-6-nitro-1,3-benzothiazole](/img/structure/B301566.png)
![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B301571.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B301573.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301576.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)


![4-[[5-[(3,4-Dichlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]morpholine](/img/structure/B301582.png)